3,5-Difluoro-N,N-diisopropylbenzamide
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Overview
Description
3,5-Difluoro-N,N-diisopropylbenzamide is an organic compound with the molecular formula C₁₃H₁₇F₂NO It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, and an N,N-diisopropylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzoic acid.
Amidation Reaction: The 3,5-difluorobenzoic acid is reacted with N,N-diisopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N,N-diisopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to form the corresponding amine.
Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable nucleophiles.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.
Scientific Research Applications
3,5-Difluoro-N,N-diisopropylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amide group can form hydrogen bonds with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzamide: Lacks the N,N-diisopropyl groups, making it less lipophilic.
N,N-Diisopropylbenzamide: Lacks the fluorine atoms, affecting its metabolic stability.
3,5-Difluoro-N-methylbenzamide: Contains a different amide substituent, influencing its biological activity.
Uniqueness
3,5-Difluoro-N,N-diisopropylbenzamide is unique due to the combination of fluorine atoms and N,N-diisopropyl groups, which confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H17F2NO |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
3,5-difluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17F2NO/c1-8(2)16(9(3)4)13(17)10-5-11(14)7-12(15)6-10/h5-9H,1-4H3 |
InChI Key |
OOXZYUUELLODHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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